molecular formula C10H7BrFNO B15065790 5'-Bromo-4'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 913720-17-9

5'-Bromo-4'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one

Katalognummer: B15065790
CAS-Nummer: 913720-17-9
Molekulargewicht: 256.07 g/mol
InChI-Schlüssel: LWWOGXRYCSSILD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5’-Bromo-4’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one is a spirocyclic compound that features a unique structural motif combining a cyclopropane ring with an indolin-2-one core. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-4’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the use of 2-haloanilines and 1,3-dicarbonyl compounds under ligand-free conditions to form polysubstituted indoles

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize the reaction conditions and minimize the production of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

5’-Bromo-4’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

5’-Bromo-4’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5’-Bromo-4’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of cells or organisms being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5’-Bromo-4’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one is unique due to its spirocyclic structure, which imparts distinct physicochemical properties such as increased three-dimensionality and potential for diverse biological activities. This uniqueness makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

913720-17-9

Molekularformel

C10H7BrFNO

Molekulargewicht

256.07 g/mol

IUPAC-Name

5-bromo-4-fluorospiro[1H-indole-3,1'-cyclopropane]-2-one

InChI

InChI=1S/C10H7BrFNO/c11-5-1-2-6-7(8(5)12)10(3-4-10)9(14)13-6/h1-2H,3-4H2,(H,13,14)

InChI-Schlüssel

LWWOGXRYCSSILD-UHFFFAOYSA-N

Kanonische SMILES

C1CC12C3=C(C=CC(=C3F)Br)NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.